molecular formula C14H21Cl2NO2 B5188758 2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol

2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol

Cat. No. B5188758
M. Wt: 306.2 g/mol
InChI Key: LOJOHTCWEAWBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol, also known as DHPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DHPE is a derivative of phenoxyalkanolamines and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for various research applications.

Mechanism of Action

2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol acts as a partial agonist at both alpha-1 and alpha-2 adrenergic receptors, as well as a partial agonist at histamine H1 receptors. 2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol has also been shown to inhibit the reuptake of norepinephrine, serotonin, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Biochemical and Physiological Effects
2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol has been shown to exhibit a range of biochemical and physiological effects, including increased heart rate and blood pressure, bronchodilation, and increased gastrointestinal motility. 2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol has also been shown to enhance cognitive function and memory retention in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol in lab experiments is its versatility. 2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol can be used to study a range of physiological systems and has been shown to interact with a variety of receptors. However, one limitation of using 2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research involving 2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol. One area of interest is the use of 2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol as a tool for studying the effects of various drugs and compounds on physiological systems. Another area of interest is the development of new derivatives of 2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol with enhanced pharmacological properties. Additionally, further research is needed to fully understand the mechanisms of action of 2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol and its potential applications in various fields of research.

Synthesis Methods

2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenol with 6-aminohexanol in the presence of a base catalyst. Other methods include the reaction of 2,4-dichlorophenol with 6-bromohexanol followed by reduction with sodium borohydride.

Scientific Research Applications

2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol as a tool for studying the biochemical and physiological effects of various compounds and substances. 2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol has been shown to interact with a range of receptors, including adrenergic, cholinergic, and histaminergic receptors, making it a versatile tool for studying various physiological systems.

properties

IUPAC Name

2-[6-(2,4-dichlorophenoxy)hexylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2NO2/c15-12-5-6-14(13(16)11-12)19-10-4-2-1-3-7-17-8-9-18/h5-6,11,17-18H,1-4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJOHTCWEAWBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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